4-Nitro-2-(trifluoromethyl)phenylacetic acid
Overview
Description
“4-Nitro-2-(trifluoromethyl)phenylacetic acid” is a chemical compound with the CAS Number: 199469-91-5 . It has a molecular weight of 249.15 .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C9H6F3NO4/c10-9(11,12)7-4-6(13(16)17)2-1-5(7)3-8(14)15/h1-2,4H,3H2,(H,14,15)
. This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis
The compound is stored at ambient temperature . More specific physical and chemical properties were not found in the search results.Scientific Research Applications
Anti-Malarial Agent Development
4-Nitro-2-(trifluoromethyl)phenylacetic acid derivatives have been explored as potential leads for anti-malarial agents. One study detailed the structure-activity relationships of novel agents, highlighting a specific derivative with significant activity against multi-drug resistant Plasmodium falciparum strains, indicating its potential as a novel lead in anti-malarial drug development (Wiesner et al., 2003).
Peptide Synthesis
The compound has been utilized in the field of peptide synthesis. The 3-nitro-2-pyridinesulfenyl (Npys) group, useful for protecting and activating amino and hydroxyl groups in peptide synthesis, involves the use of similar nitro-substituted phenylacetic acids. This application showcases the compound's utility in intricate chemical processes such as peptide bond formation (Matsueda & Walter, 2009).
Herbicide Degradation and Medical Treatment
A study on nitisinone, a related compound to this compound, explored its stability and degradation processes. Originally developed as a herbicide, its medical application for treating hepatorenal tyrosinemia has been highlighted, offering insights into its stability under various conditions and shedding light on the degradation products of related chemical structures (Barchańska et al., 2019).
Plant Growth Regulation
The influence of ring substituents, including nitro-substituted phenylacetic acids, on plant growth-regulating activity has been investigated. These studies emphasize the importance of molecular shape over electron distribution in determining the activity of these compounds, indicating their potential use in agriculture and plant biology research (Chamberlain & Wain, 1971).
Safety and Hazards
The compound is classified as hazardous according to the 2012 OSHA Hazard Communication Standard . It has several hazard statements including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Properties
IUPAC Name |
2-[4-nitro-2-(trifluoromethyl)phenyl]acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO4/c10-9(11,12)7-4-6(13(16)17)2-1-5(7)3-8(14)15/h1-2,4H,3H2,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWYLSNCPPXAEER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701253805 | |
Record name | 4-Nitro-2-(trifluoromethyl)benzeneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701253805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
199469-91-5 | |
Record name | 4-Nitro-2-(trifluoromethyl)benzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=199469-91-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Nitro-2-(trifluoromethyl)benzeneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701253805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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